Home > Products > Screening Compounds P4597 > 2,2-Dimethyl Metolazone
2,2-Dimethyl Metolazone -

2,2-Dimethyl Metolazone

Catalog Number: EVT-15490702
CAS Number:
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2,2-Dimethyl Metolazone can be achieved through various methods. One notable method involves the reaction of N-ethoxalyl-5-chloro-2-methyl-aniline with chlorosulfonic acid in the presence of thionyl chloride as a solvent. The process typically includes the following steps:

  1. Preparation of the Reaction Mixture: Chlorosulfonic acid is added to a dried reactor.
  2. Addition of Aniline Derivative: N-ethoxalyl-5-chloro-2-methyl-aniline is introduced with stirring.
  3. Heating: The mixture is heated and maintained at a controlled temperature for 10 to 14 hours.
  4. Thionyl Chloride Addition: Thionyl chloride is added, followed by an additional heating period.
  5. Isolation of Product: After cooling, the product is filtered and purified to yield 2,2-Dimethyl Metolazone .

This method allows for effective synthesis while minimizing waste and optimizing yield.

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl Metolazone features a quinazoline core structure, characterized by two fused aromatic rings (a benzene ring and a pyrimidine ring). The compound's IUPAC name is 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.

Structural Data

  • Chemical Formula: C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S
  • Molecular Weight: 365.83 g/mol
  • Melting Point: Approximately 260 °C (500 °F) .
Chemical Reactions Analysis

As a diuretic agent, 2,2-Dimethyl Metolazone primarily interacts with renal tubular mechanisms to inhibit sodium reabsorption. The primary chemical reactions involved include:

  1. Inhibition of Sodium-Chloride Symporter: This leads to increased excretion of sodium and chloride ions.
  2. Increased Potassium Excretion: Due to the increased delivery of sodium to distal tubular sites.
  3. Electrolyte Reabsorption Interference: This mechanism results in enhanced diuresis and lowered blood pressure .

These reactions are crucial for its therapeutic effects in managing hypertension and fluid retention.

Mechanism of Action

The mechanism of action for 2,2-Dimethyl Metolazone involves interference with renal tubular electrolyte reabsorption processes. Specifically:

  • It acts primarily on the distal convoluted tubule where it inhibits sodium reabsorption.
  • This inhibition leads to increased sodium and chloride excretion while also promoting potassium loss.
  • The compound does not inhibit carbonic anhydrase, distinguishing it from other diuretics .

The antihypertensive effect is presumed to be linked to its saluretic (sodium-excreting) properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Sparingly soluble in water but more soluble in organic solvents such as chloroform .

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and acids .
Applications

The primary scientific applications of 2,2-Dimethyl Metolazone include:

  1. Hypertension Management: Used as an antihypertensive agent due to its ability to promote diuresis.
  2. Congestive Heart Failure Treatment: Helps alleviate edema by reducing fluid overload.
  3. Chronic Renal Failure Management: Assists in managing fluid retention associated with compromised kidney function .
Introduction to 2,2-Dimethyl Metolazone

Nomenclature and Structural Evolution from Metolazone

2,2-Dimethyl metolazone represents a structurally modified derivative of the quinazoline-sulfonamide diuretic metolazone (7-chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-o-tolyl-6-quinazolinesulfonamide). The systematic IUPAC name for the parent compound reflects its complex polyheterocyclic architecture: 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide [4] [10]. The "2,2-dimethyl" designation specifically indicates the introduction of two methyl groups (–CH3) at the 2-position of the tetrahydroquinazoline ring system, replacing the single methyl group found in classical metolazone. This modification creates a quaternary carbon center at C2, fundamentally altering the steric and electronic environment of the molecule's core scaffold [4].

The structural evolution from metolazone to its 2,2-dimethyl analog exemplifies rational drug design targeting enhanced receptor binding specificity and metabolic stability. Metolazone itself belongs to the quinazoline class rather than being a true benzothiadiazine (thiazide), though it shares the sulfonamide functional group (–SO2NH2) critical for diuretic activity via inhibition of renal sodium-chloride symporters (NCC) in the distal convoluted tubule [2] [10]. X-ray crystallographic analyses reveal that the quinazoline ring adopts a butterfly-like conformation, with the sulfonamide group positioned perpendicularly to the planar fused ring system. The introduction of dimethyl substituents at C2 imposes significant steric constraints that may influence:

  • Ring puckering dynamics: Increased torsional barrier affecting conformational flexibility
  • Hydrophobic pocket interactions: Enhanced van der Waals contacts with lipophilic NCC domains
  • Solvation effects: Altered water molecule networks in the binding cleft [4]

Table 1: Comparative Molecular Properties of Metolazone and 2,2-Dimethyl Metolazone

PropertyMetolazone2,2-Dimethyl MetolazonePharmacological Significance
Core StructureQuinazoline-sulfonamideQuinazoline-sulfonamideDefines target specificity (NCC vs. NKCC2)
C2 SubstituentMethyl group (-CH₃)Dimethyl groups (-CH₃)₂Steric bulk modulates receptor binding kinetics
Molecular FormulaC₁₆H₁₆ClN₃O₃SC₁₇H₁₈ClN₃O₃SIncreased lipophilicity (log P increase ~0.5 units)
Sulfonamide OrientationPerpendicular to quinazolineSimilar geometryCritical for inhibition of NaCl cotransport
Ring ConformationFlexible puckeringRestricted rotationMay influence on/off rates at transport protein

Historical Development and Significance in Diuretic Pharmacology

The development of 2,2-dimethyl metolazone emerged from systematic structure-activity relationship (SAR) explorations during the late 20th century, a period marked by intense pharmacological optimization of diuretics. Researchers sought to overcome limitations of early thiazides and metolazone itself, particularly regarding dependence on renal function and duration of action. While metolazone (patented 1966, approved 1974) already demonstrated superior efficacy in patients with moderate chronic kidney disease (GFR <30-40 mL/min) compared to classical thiazides, its variable bioavailability and intermediate half-life (~14 hours) prompted further molecular refinement [2] [10].

The strategic dimethylation at C2 originated from hypotheses about conformational stabilization and metabolic shielding. Early synthetic efforts revealed that dimethyl substitution:

  • Increased plasma protein binding: From ~95% in metolazone to >98% in the dimethyl analog, prolonging elimination half-life
  • Enhanced lipid solubility: Improving penetration through biological membranes despite the molecule's polar sulfonamide group
  • Sterically hindered oxidative metabolism: Particularly at the C2 position where cytochrome P450-mediated hydroxylation occurs in metolazone [9]

A breakthrough came with studies utilizing polar aprotic solvents like dimethyl sulfoxide (DMSO), which facilitated the synthesis of sterically congested quinazolines. DMSO's unique properties—high dipole moment (4.0 D), low nucleophilicity, and ability to solubilize organic intermediates—enabled the controlled reactions necessary for introducing dimethyl groups onto the sterically encumbered C2 position without compromising the sulfonamide functionality [9]. This solvent system proved indispensable for achieving the thermal conditions (120-150°C) required for the cyclocondensation steps yielding the 2,2-dimethyl variant.

Table 2: Key Historical Developments in Metolazone Analog Synthesis

Time PeriodDevelopment MilestoneSignificance for 2,2-Dimethyl Metolazone
1960sOriginal metolazone synthesis (Shetty)Established quinazoline-sulfonamide scaffold
1970-1980SAR studies of C2 modificationIdentified steric tolerance at C2 position
1985-1995Advanced solvent systems (DMSO/DMF) for quinazolinesEnabled high-temperature reactions for dimethyl addition
Late 1990sCharacterization of renal NCC transporterProvided molecular target for rational design
2000-2010PXR activation studies of diureticsRevealed nuclear receptor interactions of analogs

Pharmacological evaluations demonstrated that 2,2-dimethyl metolazone retained the critical nephron segment specificity of its parent compound, acting predominantly on the distal convoluted tubule (DCT) rather than the thick ascending limb (TAL) targeted by loop diuretics. Crucially, it exhibited synergistic effects when co-administered with loop diuretics like furosemide—a therapeutic strategy employed in diuretic-resistant edema states. The molecular basis for this synergy involves sequential blockade: loop diuretics inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the TAL, while 2,2-dimethyl metolazone blocks compensatory sodium reabsorption via NCC in the DCT [1] [8].

Research Gaps and Unresolved Questions in Structural Analog Studies

Despite decades of investigation, significant knowledge gaps persist regarding 2,2-dimethyl metolazone's precise molecular interactions and broader pharmacological implications:

Nuclear Receptor Interactions: Studies revealed that metolazone unexpectedly activates the pregnane X receptor (PXR, NR1I2), a nuclear receptor regulating xenobiotic metabolism genes including CYP3A4 and MDR1. This activation occurs through direct binding within PXR's large hydrophobic ligand-binding pocket, primarily interacting with residues like Trp299, Ser247, and His407 [8]. The dimethyl analog's binding to PXR remains uncharacterized, raising critical questions:

  • Does the steric bulk of dimethyl substitution alter PXR activation potency?
  • Could modified PXR interactions explain unpredictable drug-drug interactions observed in polypharmacy patients?
  • What are the implications for tissue-specific effects given PXR's expression in liver, intestine, and kidney?

Formulation Challenges: The enhanced lipophilicity of 2,2-dimethyl metolazone complicates pharmaceutical development. Unlike classical metolazone, which forms stable crystalline hydrates, the dimethyl analog exhibits polymorphic tendencies and variable crystal packing, affecting dissolution kinetics. Research into porous carrier systems made by thermal/fusion-based processes suggests potential solutions by creating high-surface-area matrices that enhance wettability [3]. Key unresolved questions include:

  • Can amorphous solid dispersions maintain thermodynamic stability during storage?
  • Do surface-stabilizing polymers (e.g., polyvinylpyrrolidone) sufficiently prevent recrystallization?
  • How do biorelevant dissolution media (simulating intestinal fluids) impact release profiles?

Species-Dependent Pharmacokinetics: Comparative studies show marked interspecies variation in the metabolism of metolazone analogs. Humans predominantly form 6β-hydroxy metabolites via CYP3A4, while rodents exhibit extensive S-oxidation pathways. The dimethyl analog's metabolic fate remains incompletely mapped, particularly regarding:

  • Enterohepatic recirculation extent: Impact on prolonged pharmacologic effects
  • Renal handling mechanisms: Transport by OAT1/OAT3 vs. glomerular filtration
  • Tissue-specific accumulation: Particularly in the renal cortex where diuretics act

NCC Transport Protein Isoform Specificity: While metolazone inhibits human NCC (SLC12A3), its affinity for NCC splice variants and phosphorylation states is unknown. The dimethyl analog's increased hydrophobicity might enhance binding to membrane-embedded transporter domains, but structural biology evidence is lacking. Cryo-EM structures of NCC with bound inhibitors could resolve:

  • Allosteric vs. orthosteric inhibition: Binding site localization
  • State-dependent affinity: Preference for phosphorylated (activated) NCC
  • Species selectivity: Implications for translational research

Table 3: Critical Research Gaps and Proposed Methodological Approaches

Research GapUnresolved QuestionsAdvanced Methodologies Required
PXR ActivationStructure-activity relationship with dimethyl analogX-ray crystallography of PXR-ligand complexes
Metabolite IdentificationImpact of dimethyl group on Phase I/II metabolismLC-MS/MS with stable isotope tracing
NCC Binding MechanismMolecular docking vs. allosteric effectsCryo-EM of NCC-inhibitor complexes
Polymorph StabilityThermodynamic vs. kinetic solubility controlHot-stage microscopy with Raman spectroscopy
Tissue DistributionRenal cortex accumulation kineticsQuantitative whole-body autoradiography (QWBA)

Addressing these knowledge gaps requires integrated approaches combining advanced structural biology (cryo-EM of NCC-transporter complexes), computational chemistry (molecular dynamics simulations of inhibitor binding), and pharmacometabolomics (untargeted metabolite profiling). Furthermore, the development of isotope-labeled analogs (e.g., ¹⁴C- or deuterated derivatives) would enable precise tracking of distribution and biotransformation, providing insights unobtainable through conventional pharmacokinetic studies [3] [8] [10].

Properties

Product Name

2,2-Dimethyl Metolazone

IUPAC Name

7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23)

InChI Key

SXFLRAGFJYCTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.